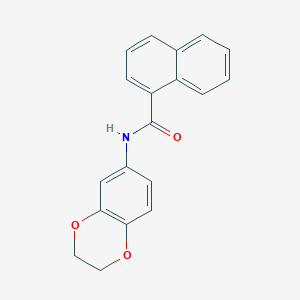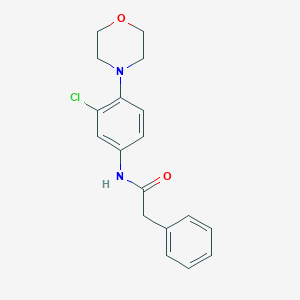![molecular formula C18H22N2O B246356 N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)
N-[4-(diethylamino)-2-methylphenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(diethylamino)-2-methylphenyl]benzamide, commonly known as Lidocaine, is a local anesthetic drug used to numb specific areas of the body for medical procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren. Lidocaine is a member of the amide class of local anesthetics, which are widely used in medicine and dentistry.
Wirkmechanismus
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells. When a nerve cell is stimulated, sodium ions flow into the cell through these channels, causing depolarization and the generation of an action potential. Lidocaine binds to a specific site on the channel protein, preventing the influx of sodium ions and inhibiting the generation of action potentials. This results in the numbing effect of the drug.
Biochemical and Physiological Effects:
Lidocaine has a number of biochemical and physiological effects, including inhibition of voltage-gated sodium channels, reduction of membrane excitability, and inhibition of neurotransmitter release. It also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Lidocaine is a widely used tool in scientific research, particularly for studying the function of ion channels. Its advantages include its specificity for voltage-gated sodium channels, its ability to block these channels reversibly, and its relatively low toxicity. However, there are also limitations to its use, including the potential for off-target effects, the need for careful titration to achieve the desired level of block, and the potential for interference with other cellular processes.
Zukünftige Richtungen
There are a number of future directions for research on Lidocaine and related compounds. One area of interest is the development of more selective inhibitors of specific ion channels, which could have therapeutic applications in the treatment of pain, epilepsy, and other neurological disorders. Another area of interest is the study of the effects of Lidocaine on other cellular processes, including gene expression and protein synthesis. Finally, there is ongoing research into the mechanisms of action of Lidocaine and related compounds, which could lead to the development of new drugs with improved efficacy and reduced side effects.
Synthesemethoden
Lidocaine is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with diethylamine to form N-[2,6-dimethylphenyl]-N-(2,2-diethylamino)acetamide. Finally, this compound is reacted with benzoyl chloride to form N-[4-(diethylamino)-2-methylphenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
Lidocaine is widely used in scientific research as a tool to study the function of ion channels. It is particularly useful for studying voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons and muscle cells. Lidocaine blocks these channels by binding to a specific site on the channel protein, thereby preventing the influx of sodium ions and inhibiting the generation of action potentials.
Eigenschaften
Molekularformel |
C18H22N2O |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
N-[4-(diethylamino)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C18H22N2O/c1-4-20(5-2)16-11-12-17(14(3)13-16)19-18(21)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
HNYYGGWOVGXRHC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246273.png)





![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)

![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246286.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246290.png)
![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)
![N-{2-chloro-4-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246294.png)
![4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246295.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)